(5-Chloro-2-methoxyphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilane group attached to a chlorinated methoxyphenyl moiety. Its molecular formula is , and it is classified as an organosilicon compound due to the presence of silicon in its structure. This compound is primarily used in organic synthesis, particularly for the introduction of trimethylsilyl groups into organic molecules, which can enhance their reactivity and stability.
The synthesis of (5-Chloro-2-methoxyphenyl)trimethylsilane can be achieved through several methods, typically involving the reaction of (5-chloro-2-methoxyphenyl)halides with trimethylsilyl reagents. Here are some common methods:
The reactions typically require anhydrous conditions and may be performed under inert atmosphere to prevent moisture interference. The choice of solvent can also affect the yield and purity of the product, with common solvents including dichloromethane or toluene.
(5-Chloro-2-methoxyphenyl)trimethylsilane can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group, which affects its electrophilicity.
The mechanism of action for (5-Chloro-2-methoxyphenyl)trimethylsilane primarily involves its role as a silylation agent in organic synthesis. The trimethylsilyl group enhances solubility and stability while increasing the nucleophilicity of adjacent functional groups, facilitating further chemical transformations.
The introduction of the trimethylsilyl group often leads to increased reactivity in subsequent reactions such as nucleophilic attacks or elimination reactions, making it a valuable intermediate in synthetic pathways.
Relevant data indicate that this compound must be handled with care due to its potential reactivity with water and air.
(5-Chloro-2-methoxyphenyl)trimethylsilane finds applications in various scientific fields:
The synthesis of (5-Chloro-2-methoxyphenyl)trimethylsilane (C₁₀H₁₅ClOSi, CAS 708-49-6) leverages regioselective silicon-carbon bond formation on halogenated anisole derivatives. Modern protocols prioritize transition-metal-free methodologies using earth-abundant catalysts to minimize residual metal contamination in sensitive intermediates. Potassium hydroxide supported on silica gel (KOH/SiO₂) enables efficient deprotonation/silylation of 5-chloro-2-methoxyphenol precursors, achieving >85% yields under anhydrous conditions at 60–80°C [5]. This heterogeneous system facilitates catalyst recovery and exhibits exceptional functional group tolerance toward aryl halides and alkoxy groups.
Alternative approaches employ direct C–H silylation of pre-functionalized substrates like 4-chloro-1-methoxy-2-(trimethylsilyl)benzene. Mechanistic studies indicate ortho-chlorine’s dual role: 1) moderating arene ring electronics via inductive effects, and 2) coordinating with Lewis acidic silicon centers in polysilanes to accelerate ipso-silylation. Kinetic profiles show second-order dependence on substrate and trimethylsilane concentrations, suggesting a concerted metalation-deprotonation pathway in catalyst-free systems [5] [9].
Table 1: Silylation Methods for (5-Chloro-2-methoxyphenyl)trimethylsilane Synthesis
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Heterogeneous deprotonation | KOH/SiO₂ | 60–80 | 85–92 | Metal-free, recyclable catalyst |
Solution-phase silylation | TMSCl/LiTMP | -78 to 25 | 78 | Low-temperature compatibility |
Reductive silylation | TMSCl/Mg⁰ | 70 | 81 | Tolerance for protic impurities |
The trimethylsilyl group in this compound serves as a temporary steric shield during multi-step sequences, enabling chemo-selective transformations at halogen sites. In halogen-rich intermediates like 2,3,5-trihaloanisoles, the TMS group directs electrophilic substitution exclusively to the meta-chlorine position (C5) due to combined electronic and steric effects. This allows sequential functionalization where the C2-silyl group is later cleaved under mild fluoride conditions without disrupting adjacent bonds [8] [9].
Notably, the TMS-protected chloro-methoxy system undergoes directed ortho metalation (DoM) at -78°C using sec-BuLi/TMEDA, generating aryllithium species stabilized by neighboring oxygen-silicon coordination. Quenching with electrophiles (D₂O, CO₂, I₂) yields 4-substituted-2-methoxy-5-chlorobenzene derivatives without competing halogen-lithium exchange. This contrasts with non-silylated analogs, where competitive ortho-lithiation at C3/C6 positions occurs with <50% regioselectivity [7] [9].
Table 2: TMS Protection Strategies in Halogenated Anisoles
Functionalization Goal | TMS Role | Regioselectivity Achieved | Critical Condition |
---|---|---|---|
Ortho-lithiation | DMG enhancer | >95% C4 selectivity | sec-BuLi, -78°C, TMEDA |
Suzuki coupling at C5-Cl | Steric protection of C2 | No homocoupling | Pd(dppf)Cl₂, 80°C |
Nucleophilic displacement of Cl | Electronic modulation | 8x rate enhancement | CuI/piperidine, 100°C |
Sonogashira reactions demonstrate the trimethylsilyl group’s stability under cross-coupling conditions. When (5-Chloro-2-methoxyphenyl)trimethylsilane couples with terminal alkynes using Pd(PPh₃)₄/CuI (5 mol%) in toluene at 80°C, alkynylated products form in 75–89% yield without silicon cleavage. Catalyst screening reveals Pd(dba)₂/XPhos systems enhance efficiency for electron-deficient alkynes, while bulky NHC ligands suppress protodesilylation byproducts [3] [7].
In Suzuki-Miyaura couplings, the TMS moiety exhibits orthogonal stability to boronic acids when using Pd(OAc)₂/SPhos catalytic systems. However, competing transmetalation occurs with alkenylboronates, necessitating lower temperatures (50°C) to preserve silicon integrity. Comparative studies with related silylarenes show chlorine’s para-position to silicon accelerates oxidative addition 3-fold versus meta-substituted analogs, attributed to reduced steric congestion at the Pd insertion site [3] [8].
Table 3: Coupling Reactions with (5-Chloro-2-methoxyphenyl)trimethylsilane
Coupling Type | Catalyst System | Electrophile/Partner | Yield (%) | TMS Stability |
---|---|---|---|---|
Sonogashira | Pd(PPh₃)₄/CuI, Cs₂CO₃ | Phenylacetylene | 89 | Full retention |
Suzuki-Miyaura | Pd(OAc)₂/SPhos, K₃PO₄ | 4-Cyanophenylboronic acid | 82 | Partial cleavage |
Heck | PdCl₂(PPh₃)₂, NEt₃ | Methyl acrylate | 68 | Full retention |
Silica gel (SiO₂) functions as a sustainable Lewis acid catalyst for silylation by activating surface silanol groups toward trimethylchlorosilane (TMSCI). Isotopic labeling studies (²⁹Si NMR) confirm SiO₂ forms pentavalent silicate intermediates that transfer TMS⁺ equivalents to electron-rich arenes. The ortho-chlorine in 5-chloro-2-methoxyphenol substrates increases silicon affinity by 40% compared to unsubstituted guaiacol, due to polarization of the aromatic π-system [4] [5].
Boron trifluoride etherate (BF₃·OEt₂) exhibits unique reactivity in silicon protection of chlorinated phenols. At 0.1 equiv loading, it accelerates TMS installation at oxygen rather than carbon, yielding silyl ethers prior to C-silylation. This chemoselectivity stems from preferential coordination of boron with phenolic oxygen, enhancing oxygen nucleophilicity for subsequent silyl transfer. Computational studies (DFT) reveal a 12.3 kcal/mol preference for O-silylation over C-silylation transition states when ortho-chlorine is present [4] [9].
Magnesium perchlorate facilitates solvent-free silylation under microwave irradiation, achieving 94% conversion in 15 minutes. This method avoids isomerization side products common in Brønsted acid-catalyzed routes, as confirmed by GC-MS analysis showing >99% regioisomeric purity. The mechanism involves Mg²⁺ coordination with methoxy oxygen, generating a cationic arene complex that undergoes electrophilic silylation at the least hindered ortho-position [5] [9].
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